Javanicin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

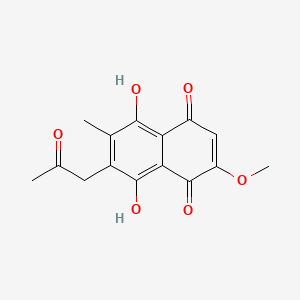

Javanicin is a highly functionalized naphthaquinone produced by the endophytic fungus Chloridium sp. under liquid and solid media culture conditions . It exhibits strong antibacterial activity against Pseudomonas spp., which are pathogens to both humans and plants . It also displays antifungal properties against human pathogenic fungi, including resistant strains, as well as cytotoxic activities toward the human breast cancer cell lines, MCF-7 .

Synthesis Analysis

The endophytic fungus Chloridium sp. produces Javanicin . In a study, the gene encoded for Sesbania javanica defensin, designated as Javanicin, was cloned into a pTXB-1 plasmid and expressed in the Escherichia coli Origami 2 (DE3) strain . Under optimized conditions, a 34-kDa Javanicin-intein fusion protein was expressed and approximately 2.5–3.5 mg/L of soluble recombinant Javanicin was successfully extracted with over 90% purity .Molecular Structure Analysis

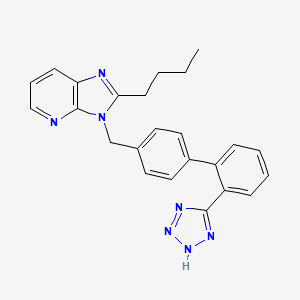

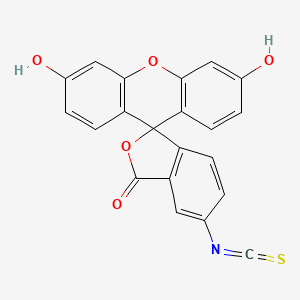

Javanicin has a molecular formula of C15H14O6 . It contains a total of 36 bonds, including 22 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ketone, 2 aromatic ketones, 2 aromatic hydroxyls, and 1 aliphatic ether .Chemical Reactions Analysis

The endophytic fungus Chloridium sp. produces Javanicin under liquid and solid media culture conditions . The compound was crystallized and the structure was elucidated by X-ray crystallography .Physical And Chemical Properties Analysis

Javanicin has a molecular formula of C15H14O6, an average mass of 290.268 Da, and a monoisotopic mass of 290.079041 Da .Wirkmechanismus

Recombinant Javanicin displayed antifungal properties against human pathogenic fungi, including resistant strains . The inhibitory effect of the peptide was initially observed at 4 hours post-treatment and ultimately eradicated within 36 to 48 hours . Confocal laser scanning microscopic analysis implied that the target(s) of Javanicin is conceivably resided in the cell thereby allowing the peptide to penetrate across the membrane and accumulate throughout the fungal body .

Zukünftige Richtungen

Recombinant Javanicin holds great promise as a novel therapeutic agent for further medical applications . It has shown potential as an antifungal agent with extremely low toxicity, which is urgently needed due to the increasing incidence of infection of Cryptococcus neoformans with antifungal drug resistance .

Eigenschaften

CAS-Nummer |

476-45-9 |

|---|---|

Produktname |

Javanicin |

Molekularformel |

C15H14O6 |

Molekulargewicht |

290.27 g/mol |

IUPAC-Name |

5,8-dihydroxy-2-methoxy-6-methyl-7-(2-oxopropyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C15H14O6/c1-6(16)4-8-7(2)13(18)11-9(17)5-10(21-3)15(20)12(11)14(8)19/h5,18-19H,4H2,1-3H3 |

InChI-Schlüssel |

UWONIGLSEZRPGH-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)OC)O)CC(=O)C |

Kanonische SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)OC)O)CC(=O)C |

Aussehen |

Solid powder |

Color/Form |

RED CRYSTALS WITH COPPERY LUSTER FROM ETHANOL |

Andere CAS-Nummern |

476-45-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Javanicin; HSDB 3501; HSDB-3501; HSDB3501; BRN 2296055; Javanicin (Fusarium); |

Herkunft des Produkts |

United States |

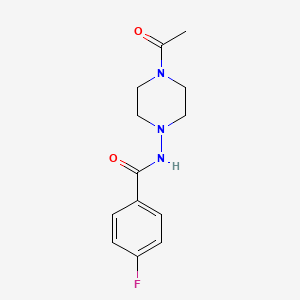

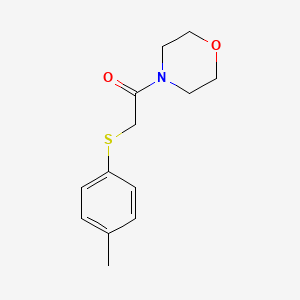

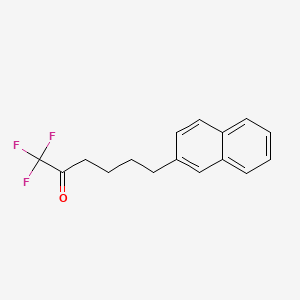

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

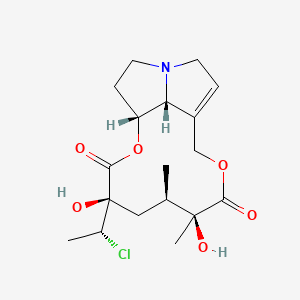

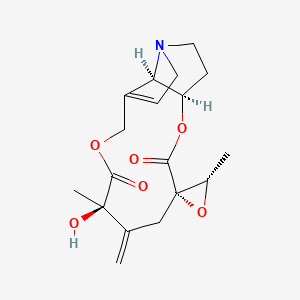

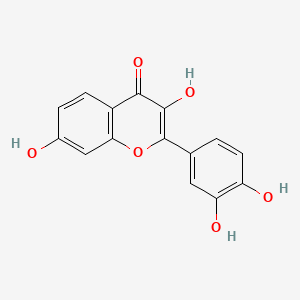

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[2,4-dichloro-N-methyl-3-[(2-methylquinolin-8-yl)oxymethyl]anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B1672740.png)

![1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1672743.png)

![sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B1672744.png)